molecular formula C17H13BrClN3O2S B11770714 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B11770714
M. Wt: 438.7 g/mol
InChI Key: FCOSZIYUBRQYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromophenyl, oxadiazole, thioether, and acetamide groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions, followed by the introduction of the bromophenyl and thioether groups. The final step involves the acylation of the intermediate compound with 3-chloro-2-methylaniline under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
  • 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide stands out due to the presence of the bromophenyl group, which can significantly influence its reactivity and biological activity. The combination of bromine, chlorine, and oxadiazole functionalities provides a unique set of properties that can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C17H13BrClN3O2S

Molecular Weight

438.7 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H13BrClN3O2S/c1-10-13(19)7-4-8-14(10)20-15(23)9-25-17-22-21-16(24-17)11-5-2-3-6-12(11)18/h2-8H,9H2,1H3,(H,20,23)

InChI Key

FCOSZIYUBRQYCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.